molecular formula C11H8ClNO2 B11724380 (4-Chlorophenyl)(furan-2-yl)methanone oxime

(4-Chlorophenyl)(furan-2-yl)methanone oxime

Cat. No.: B11724380
M. Wt: 221.64 g/mol
InChI Key: RCXDTBNVQYEHKQ-QBFSEMIESA-N
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Description

(E)-N-[(4-CHLOROPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE is an organic compound that features a furan ring and a chlorophenyl group linked through a methylene bridge to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-CHLOROPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-CHLOROPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The furan ring and chlorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

(E)-N-[(4-CHLOROPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (E)-N-[(4-CHLOROPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(4-BROMOPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE
  • (E)-N-[(4-METHOXYPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE
  • (E)-N-[(4-NITROPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE

Uniqueness

(E)-N-[(4-CHLOROPHENYL)(FURAN-2-YL)METHYLIDENE]HYDROXYLAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

(NZ)-N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H8ClNO2/c12-9-5-3-8(4-6-9)11(13-14)10-2-1-7-15-10/h1-7,14H/b13-11-

InChI Key

RCXDTBNVQYEHKQ-QBFSEMIESA-N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)C(=NO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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